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molecular formula C12H22N2O3 B8305341 Tert-butyl cis-(3-carbamoylcyclohexyl)carbamate

Tert-butyl cis-(3-carbamoylcyclohexyl)carbamate

Cat. No. B8305341
M. Wt: 242.31 g/mol
InChI Key: GJQYLTXWWBVGLH-DTWKUNHWSA-N
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Patent
US08461328B2

Procedure details

To a mixture of phosphorus oxychloride (4.60 g, 30.0 mmol) and imidazole (1.22 g, 18.0 mmol) in pyridine (40 mL) cooled in an ice-methanol bath was slowly added (3-carbamoyl-cyclohexyl)-carbamic acid tert-butyl ester (1.45 g, 6.00 mmol). The reaction was stirred for 3 hours, allowing to warm to room temperature. The suspension was filtered, the filtrate evaporated and the solids combined before partitioning between aq. NH4Cl (30 mL) and EtOAc (3×30 mL). The combined organic layers were dried (MgSO4) and evaporated to give 930 mg (69%) of (3-cyano-cyclohexyl)-carbamic acid tert-butyl ester as a gum, which was used directly in the next step. 1H NMR (400 MHz, CDCl3) δ: 4.53-4.29 (m, 1H), 3.50-3.33 (m, 1H), 2.58-2.44 (m, 1H), 2.42-2.33 (m, 1H), 2.09-1.99 (m, 1H), 1.99-1.77 (m, 3 h), 1.44 (s, 9H), 1.39-1.30 (m, 2H), 1.18-1.02 (m, 1H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.N1C=CN=C1.[C:11]([O:15][C:16](=[O:27])[NH:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH:20]([C:24](=O)[NH2:25])[CH2:19]1)([CH3:14])([CH3:13])[CH3:12]>N1C=CC=CC=1>[C:11]([O:15][C:16](=[O:27])[NH:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH:20]([C:24]#[N:25])[CH2:19]1)([CH3:14])([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1.22 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CC(CCC1)C(N)=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-methanol bath
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
before partitioning between aq. NH4Cl (30 mL) and EtOAc (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CC(CCC1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 930 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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